molecular formula C12H10AsClN B096889 Arsonamidous chloride, N,N-diphenyl- CAS No. 16758-26-2

Arsonamidous chloride, N,N-diphenyl-

Cat. No.: B096889
CAS No.: 16758-26-2
M. Wt: 278.59 g/mol
InChI Key: XMHSZWAUTGKBDP-UHFFFAOYSA-N
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Description

It is also known by synonyms such as N,N-diphenylarsonamidous chloride and diphenylaminochlorarsine. Structurally, it features an arsenic atom bonded to a chloride and two phenylamide groups.

Properties

CAS No.

16758-26-2

Molecular Formula

C12H10AsClN

Molecular Weight

278.59 g/mol

InChI

InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

XMHSZWAUTGKBDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl

Other CAS No.

16758-26-2

Synonyms

10-chloro-5,10-dihydroarsacridine
adamsite
diphenylaminochloroarsine
phenarsazine chloride

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Toxicity : Low toxicity by inhalation (rat LC₅₀: 3700 mg/m³/90M), but it causes systemic effects in humans (e.g., gastrointestinal and pulmonary irritation at 38 mg/m³/2M exposure) and is a mild eye irritant .
  • Decomposition: Releases toxic vapors of NOₓ, arsenic (As), and chloride (Cl⁻) upon heating .

Comparison with Structurally Similar Compounds

N,N-Diphenyl α-Chloroacetamide (CAS Not Provided)

Structure : Features a chloroacetamide backbone with two phenyl groups attached to the nitrogen.
Synthesis : Prepared by reacting diphenylamine with α-chloroacetyl chloride in the presence of triethylamine .
Key Differences :

  • Elemental Composition : Contains chlorine but lacks arsenic, reducing heavy metal toxicity.
  • Reactivity: The α-chloro group enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis (e.g., for α-anilinoesters) .
Property Arsonamidous Chloride, N,N-Diphenyl- N,N-Diphenyl α-Chloroacetamide
Core Element Arsenic Carbon/Chlorine
Toxicity (Inhalation) Low (rat LC₅₀: 3700 mg/m³) Not reported
Decomposition Products As, Cl⁻, NOₓ Likely HCl, CO, organics
Synthetic Use Limited to arsenical research Organic intermediate

N-(Phenyl-4-Arsonic Acid) Derivatives

Examples : N-(Phenyl-4-arsonic acid)glycine dimethylamide .
Structure : Arsenic bonded to a phenylarsonic acid group and an amide.
Key Differences :

  • Stability : Thermally stable up to decomposition temperatures (e.g., 150–200°C), whereas Arsonamidous chloride decomposes at unspecified lower temperatures .
  • Applications : Used in polymerization and coordination chemistry due to their ligand-like properties .

Chloroacetamide Derivatives (e.g., 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide)

Structure : Chloroacetamide with a sulfamoylphenyl group .
Key Differences :

  • Functional Groups : Incorporates sulfonamide moieties, enhancing hydrogen-bonding capacity compared to the simpler diphenyl structure of Arsonamidous chloride.
  • Applications : Used in pharmaceuticals and agrochemicals, contrasting with Arsonamidous chloride’s niche industrial role .

Physical Properties

  • Arsonamidous Chloride: Limited data available; inferred to be a solid at room temperature based on arsenic analogs.
  • N,N-Diphenyl Urea (For Context) : Melting point ~160°C, high thermal stability .

Toxicity Trends

  • Arsenic-Containing Compounds : Generally exhibit higher systemic toxicity (e.g., human TCLo for Arsonamidous chloride: 38 mg/m³) compared to purely organic chloroacetamides .
  • Chloroacetamides : Reactivity of the α-chloro group poses risks of alkylation and mutagenicity, absent in arsenic-based compounds .

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